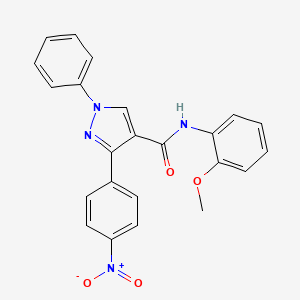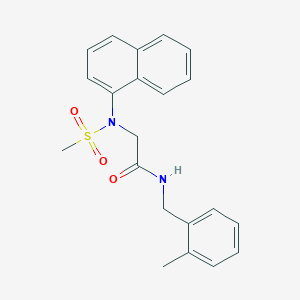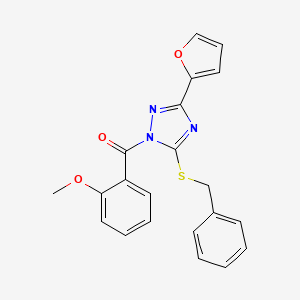![molecular formula C21H28N2O3S B3618030 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide
Übersicht
Beschreibung
This compound is a new fentanyl analog that has recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . It is part of a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .
Wirkmechanismus
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide exerts its inhibitory effects on BTK and other kinases by binding to the ATP-binding site of the enzymes, thereby preventing their activation and subsequent downstream signaling. This leads to the inhibition of immune cell activation and proliferation, which can be beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit B-cell receptor signaling and subsequent activation of B cells, which are involved in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. Additionally, this compound has been found to inhibit the growth and survival of several types of cancer cells, including lymphoma and leukemia cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide in laboratory experiments is its high potency and selectivity for BTK and other kinases, which allows for precise modulation of immune cell activation and proliferation. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several potential future directions for research on 3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide, including:
1. Investigation of the efficacy of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Exploration of the potential use of this compound in combination with other therapies, such as checkpoint inhibitors, to enhance its anti-tumor effects.
3. Investigation of the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
4. Development of novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a promising small molecule kinase inhibitor with potential therapeutic applications in the treatment of autoimmune diseases and cancer. Further research is needed to fully elucidate its biological and pharmacological properties and to explore its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide has been found to be a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play important roles in the regulation of various cellular processes, including immune cell activation and proliferation.
Eigenschaften
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17(2)16-23-27(25,26)20-11-8-19(9-12-20)10-13-21(24)22-15-14-18-6-4-3-5-7-18/h3-9,11-12,17,23H,10,13-16H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVJIJZAYVMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3617951.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617965.png)
![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3617987.png)

![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)



![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1-naphthalenesulfonamide](/img/structure/B3618026.png)

![N-benzyl-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3618038.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3618039.png)